Cas no 89985-86-4 (tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate)

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate structure
89985-86-4 structure
商品名:tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate
CAS番号:89985-86-4
MF:C9H17NO3
メガワット:187.236182928085
MDL:MFCD19688626
CID:584077
PubChem ID:10965250

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate 化学的及び物理的性質

名前と識別子

    • (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
    • (R)-tert-butyl 1-hydroxybut-3-en-2-ylcarbaMate
    • 2-Methyl-2-propanyl [(2R)-1-hydroxy-3-buten-2-yl]carbamate
    • Carbamic acid, [1-(hydroxymethyl)-2-propenyl]-, 1,1-dimethylethyl ester,(R)-
    • tert-Butyl [(1R)-1-(hydroxymethyl)prop-2-en-1-yl]carbamate
    • (R)-tert-butyl(1-hydroxybut-3-en-2-yl)carbamate
    • HYVYNSIWYIWTCK-SSDOTTSWSA-N
    • (2R)-N-t-butoxycarbonyl-2-amino-3-butenol
    • (3R)-3-(tert-Butoxycarbonylamino)-1-butene-4-ol
    • tert-Butyl[(1R)-1-(hydroxymethyl)prop-2-en-1-yl]carbamate
    • 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]carbamate (ACI)
    • Carbamic acid, [(1R)-1-(hydroxymethyl)-2-propenyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [1-(hydroxymethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (R)- (ZCI)
    • tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate
    • tert-butyl (R)-(1-hydroxybut-3-en-2-yl)carbamate
    • SCHEMBL9511453
    • EN300-319015
    • J-502277
    • (R)-t-Butyl (1-hydroxybut-3-en-2-yl)carbamate
    • 89985-86-4
    • DS-6864
    • (R)-2-(Boc-amino)-3-buten-1-ol
    • AKOS016014794
    • Tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate
    • DAlc2-H_000052
    • CS-W000577
    • DB-290209
    • MFCD19688626
    • MDL: MFCD19688626
    • インチ: 1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m1/s1
    • InChIKey: HYVYNSIWYIWTCK-SSDOTTSWSA-N
    • ほほえんだ: O(C(=O)N[C@@H](CO)C=C)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 187.12084340g/mol
  • どういたいしつりょう: 187.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • PSA: 62.05000
  • LogP: 1.26240

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Sealed in dry,Room Temperature

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-319015-0.25g
tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate
89985-86-4
0.25g
$1235.0 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VC010-50mg
tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate
89985-86-4 95+%
50mg
299.0CNY 2021-07-12
abcr
AB480006-1 g
(R)-t-Butyl (1-hydroxybut-3-en-2-yl)carbamate; .
89985-86-4
1g
€609.30 2023-06-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R54140-100mg
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
89985-86-4 95%
100mg
¥553.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VC010-100mg
tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate
89985-86-4 95+%
100mg
497CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VC010-1g
tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate
89985-86-4 95+%
1g
2620.0CNY 2021-07-12
ChemScence
CS-W000577-250mg
(R)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate
89985-86-4
250mg
$110.0 2022-04-26
Enamine
EN300-319015-1.0g
tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate
89985-86-4
1g
$0.0 2023-06-07
Chemenu
CM194718-250mg
tert-butyl (R)-(1-hydroxybut-3-en-2-yl)carbamate
89985-86-4 95%
250mg
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050359-100mg
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
89985-86-4 98%
100mg
¥733.00 2024-04-26

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Methanol ,  Water
リファレンス
Improved synthesis of chiral N-protected allylic amines
Wei, Zhong-Yong; Knaus, Edward E., Synthesis, 1994, (12), 1463-6

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Methanol ,  Water
リファレンス
The total synthesis of (-)-α-kainic acid using titanium-mediated diene metallabicyclization methodology
Campbell, Andrew D.; Raynham, Tony M.; Taylor, Richard J. K., Chemical Communications (Cambridge), 1999, (3), 245-246

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Amberlyst Solvents: Methanol ,  Water
リファレンス
An improved procedure for the preparation of the Garner aldehyde and its use for the synthesis of N-protected 1-halo-2-(R)-amino-3-butenes
McKillop, Alexander; Taylor, Richard J. K.; Watson, Robert J.; Lewis, Norman, Synthesis, 1994, (1), 31-3

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.2 Reagents: Sodium borohydride Solvents: Ethanol ,  Methanol
リファレンス
Chiral electrophilic "glycinal" equivalents. New synthons for optically active α-amino acids and 4-substituted 2-oxazolidinones
Matsunaga, Hirofumi; Ishizuka, Tadao; Kunieda, Takehisa, Tetrahedron, 1997, 53(4), 1275-1294

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  cooled; 24 h, rt
1.2 Reagents: Sodium bicarbonate
リファレンス
Synthesis of a cisplatin derivative from lithocholic acid
Hryniewicka, Agnieszka; Lotowski, Zenon; Seroka, Barbara; Witkowski, Stanislaw; Morzycki, Jacek W., Tetrahedron, 2018, 74(38), 5392-5398

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Dichloromethane ;  2 h, 65 °C
リファレンス
Modular Construction of Protected 1,2/1,3-Diols, -Amino Alcohols, and -Diamines via Catalytic Asymmetric Dehydrative Allylation: An Application to Synthesis of Sphingosine
Tanaka, Shinji; Gunasekar, Ramachandran; Tanaka, Tatsuya; Iyoda, Yoko; Suzuki, Yusuke; et al, Journal of Organic Chemistry, 2017, 82(17), 9160-9170

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  20 h, rt
リファレンス
Dynamic kinetic asymmetric allylic amination and acyl migration of vinyl aziridines with imido carboxylates
Trost, Barry M.; Fandrick, Daniel R.; Brodmann, Tobias; Stiles, Dylan T., Angewandte Chemie, 2007, 46(32), 6123-6125

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
リファレンス
A straightforward synthesis of allyl amines from α-amino acids without racemization
Moriwake, Toshio; Hamano, Shinichi; Saito, Seiki; Torii, Sigeru, Chemistry Letters, 1987, (10), 2085-8

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 0 °C → rt; 12 h, rt
リファレンス
Progress toward the Total Synthesis of Lucentamycin A: Total Synthesis and Biological Evaluation of 8-epi-Lucentamycin A
Daniels, R. Nathan; Melancon, Bruce J.; Wang, Emily A.; Crews, Brenda C.; Marnett, Lawrence J.; et al, Journal of Organic Chemistry, 2009, 74(22), 8852-8855

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: Dichloromethane ;  1 h, rt
リファレンス
An Oligomer-Based Approach to Skeletal Diversity in Small-Molecule Synthesis
Spiegel, David A.; Schroeder, Frank C.; Duvall, Jeremy R.; Schreiber, Stuart L., Journal of the American Chemical Society, 2006, 128(46), 14766-14767

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Methylamine ;  60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate
リファレンス
Discovery of 4,7-Diamino-5-(4-phenoxyphenyl)-6-methylene-pyrimido[5,4-b]pyrrolizines as Novel Bruton's Tyrosine Kinase Inhibitors
Xue, Yu; Song, Peiran; Song, Zilan; Wang, Aoli; Tong, Linjiang; et al, Journal of Medicinal Chemistry, 2018, 61(10), 4608-4627

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, rt
1.2 Reagents: Triethylamine ,  Di-tert-butyl dicarbonate Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
リファレンス
Synthesis of enantiomerically pure (+)- and (-)-protected 5-aminomethyl-1,3-oxazolidin-2-one derivatives from allylamine and carbon dioxide
Fernandez, Isabelle; Munoz, Luis, Tetrahedron: Asymmetry, 2006, 17(17), 2548-2557

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate Raw materials

tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate Preparation Products

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Amadis Chemical Company Limited
(CAS:89985-86-4)tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate
A916660
清らかである:99%/99%
はかる:5g/1g
価格 ($):1275.0/364.0